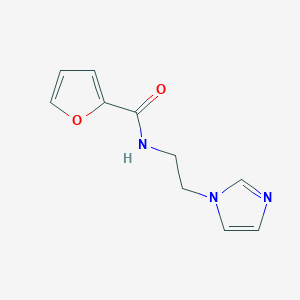

N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide

Description

N-(2-(1H-Imidazol-1-yl)ethyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core linked to a 1H-imidazole moiety via an ethyl spacer. The compound combines the electron-rich aromaticity of furan with the nitrogen-rich heterocyclic properties of imidazole, making it a candidate for diverse biological interactions.

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

N-(2-imidazol-1-ylethyl)furan-2-carboxamide |

InChI |

InChI=1S/C10H11N3O2/c14-10(9-2-1-7-15-9)12-4-6-13-5-3-11-8-13/h1-3,5,7-8H,4,6H2,(H,12,14) |

InChI Key |

JEQNXRYDUGEOTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCN2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-furoyl chloride with 2-(1H-imidazol-1-yl)ethylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Another method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between furan-2-carboxylic acid and 2-(1H-imidazol-1-yl)ethylamine .

Industrial Production Methods

Industrial production of N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

Substitution: Both the furan and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Imidazoline derivatives.

Substitution: Various substituted imidazole and furan derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide with structurally related compounds, focusing on structural variations , pharmacological activity , physicochemical properties , and synthetic feasibility .

Structural Variations and Key Functional Groups

Pharmacological Activity

- Antifungal Activity : Nitro-substituted analogs (e.g., Compound 2) exhibit potent antifungal activity due to nitro group’s electron-withdrawing effects, which enhance redox cycling and microbial toxicity. However, the target compound’s lack of nitro groups may reduce efficacy against fungi but improve safety .

- Enzyme Inhibition: Benzimidazole derivatives (e.g., ’s Compound 19) show promise as IDO1 inhibitors (65% yield, 0.46 mmol scale), suggesting that substituting imidazole with benzimidazole could redirect activity toward immunomodulatory targets .

Physicochemical Properties

The target compound’s lower molecular weight and LogP suggest better solubility and oral bioavailability compared to benzimidazole derivatives. However, benzimidazole analogs (e.g., ) exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Q & A

Q. What are common synthetic routes for N-(2-(1H-imidazol-1-yl)ethyl)furan-2-carboxamide and its derivatives?

The compound is typically synthesized via coupling reactions between furan-2-carbonyl chloride and imidazole-containing amines. For example, analogues are prepared by refluxing equimolar quantities of the carbonyl chloride and amine derivatives in acetonitrile for 3–24 hours, followed by purification using reverse-phase HPLC or recrystallization . Modifications to the imidazole or aryl substituents can be achieved through nucleophilic substitution or aza-Michael additions, as demonstrated in the synthesis of related carboxamide derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm connectivity and stereochemistry. For instance, the imidazole proton resonates at δ ~7.4–7.5 ppm, while furan protons appear at δ ~6.3–7.5 ppm .

- FT-IR : Peaks at ~1677 cm⁻¹ (C=Oamide) and ~1184 cm⁻¹ (C=S, if applicable) validate functional groups .

- LC-MS : Used to verify molecular weight (e.g., [M+H]⁺ = 424.2 for tert-butyl derivatives) and purity .

Q. How is the compound’s initial biological activity assessed?

In vitro assays such as enzyme inhibition (e.g., CYP51 or CYP5122A1 for antiparasitic activity) or cytotoxicity screens (e.g., against cancer cell lines) are common. Dose-response curves and IC₅₀ values are calculated using high-throughput screening platforms .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

SAR studies focus on modifying the imidazole, furan, or aryl substituents. For example:

- Replacing pyridyl with imidazole in CYP5122A1 inhibitors improved selectivity but reduced potency against Leishmania promastigotes .

- Introducing tert-butyl groups enhances metabolic stability, as seen in analogues with improved pharmacokinetic profiles . Computational docking (e.g., AutoDock Vina) helps predict binding modes to prioritize synthetic targets .

Q. What computational methods elucidate interactions with biological targets?

Molecular docking and molecular dynamics (MD) simulations are used to model binding to enzymes like CYP5122A1. For example, docking studies revealed that 4-pyridyl substituents form π-π interactions with heme cofactors, while imidazole derivatives disrupt substrate access . MD simulations further assess stability of ligand-protein complexes over nanosecond timescales .

Q. How can crystallographic data resolve structural ambiguities?

Single-crystal X-ray diffraction provides precise bond lengths and angles. For N-(2-nitrophenyl)furan-2-carboxamide, crystallography confirmed a trans-amide conformation and intramolecular hydrogen bonding (N1⋯O3 = 2.615 Å), which influences planarity and reactivity . Challenges like twinning or low resolution are mitigated using SHELX software for refinement .

Q. How to address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, cell lines) or compound purity. Strategies include:

- Repeating assays with orthogonal methods (e.g., SPR vs. fluorescence).

- Validating purity via HPLC and elemental analysis .

- Conducting meta-analyses to identify confounding variables (e.g., substituent electronic effects in imidazole derivatives ).

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.